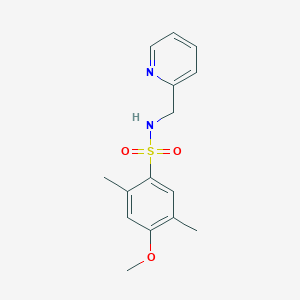
4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide: Lacks the dimethyl substitution, which may affect its chemical reactivity and biological activity.
2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide: Lacks the methoxy group, potentially altering its solubility and interaction with molecular targets.
N-(2-pyridinylmethyl)benzenesulfonamide: Lacks both the methoxy and dimethyl groups, which can significantly impact its overall properties and applications.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Biological Activity
4-Methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews available literature on its biological properties, including antiproliferative effects, antibacterial activity, and other relevant pharmacological applications.
Chemical Structure and Properties
- Chemical Formula : C17H19N3O2S
- Molecular Weight : 329.42 g/mol
- CAS Number : 73590-85-9
The compound features a benzenesulfonamide moiety with methoxy and dimethyl substitutions, which contribute to its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of various derivatives of benzenesulfonamide compounds. For instance, a related compound demonstrated significant inhibitory activity against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 3.1 |
| 2-Hydroxy-4-methoxy derivative | HCT 116 (Colon Cancer) | 3.7 |
| 3,4,5-Trihydroxy derivative | MCF-7 | 4.8 |
These results indicate that the compound exhibits selective antiproliferative activity, particularly against the MCF-7 breast cancer cell line, suggesting a potential role in cancer therapy .
Antibacterial Activity
The antibacterial properties of sulfonamide derivatives have been extensively studied. The compound showed selective activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | E. faecalis | 8 |
| Related Hydroxy Derivative | S. aureus | 32 |
These findings suggest that modifications in the chemical structure can enhance antibacterial effectiveness .
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin at the colchicine site, disrupting microtubule formation essential for cell division.
- Targeting STAT3 Pathway : Some derivatives inhibit phosphorylation of STAT3, a transcription factor involved in cancer progression .
Case Studies and Research Findings
A notable case study explored the dual-targeting capabilities of related benzenesulfonamide compounds:
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-9-15(12(2)8-14(11)20-3)21(18,19)17-10-13-6-4-5-7-16-13/h4-9,17H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKBBMNFRCYOLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CC=N2)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














